![molecular formula C9H5ClFNO B1649091 3-(2-Chloro-5-fluorophenyl)-3-oxopropanenitrile CAS No. 914636-71-8](/img/structure/B1649091.png)
3-(2-Chloro-5-fluorophenyl)-3-oxopropanenitrile
Overview
Description
The compound “3-(2-Chloro-5-fluorophenyl)-3-oxopropanenitrile” is an organic molecule that contains a nitrile group (-CN), a ketone group (C=O), and halogen substituents (chlorine and fluorine) on a phenyl ring. The presence of these functional groups could potentially give this compound various chemical and physical properties, and it might be involved in several types of chemical reactions .
Chemical Reactions Analysis
The compound could potentially undergo several types of reactions due to the presence of the nitrile, ketone, and halogen substituents. For instance, the nitrile group could undergo hydrolysis, reduction, or Grignard reactions. The ketone could be involved in reactions such as nucleophilic addition or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the nitrile and ketone groups are polar, which could impact the compound’s solubility and boiling point. The halogens might influence the compound’s reactivity .Scientific Research Applications
Oxidative Cyclization Studies
The compound 3-(2-Chloro-5-fluorophenyl)-3-oxopropanenitrile is a type of 3-oxopropanenitrile, which has been studied for its role in oxidative cyclization reactions. Specifically, 3-oxopropanenitriles have been used in oxidative cyclization mediated by manganese(III) acetate. This reaction results in the formation of dihydrofuran carbonitriles with moderate to high yields, contributing to the synthesis of heterocyclic compounds with potential biological activities (Yılmaz, Uzunalioğlu, Yakut, & Pekel, 2008).
Synthesis of Heterocycles
Another application involves the synthesis of various heterocyclic compounds. For example, the reaction of 3-oxopropanenitriles with different reactants leads to the formation of thiazolidin-4-one and 1,3,4-oxadiazole derivatives. These compounds, synthesized using related 3-oxopropanenitriles, have shown promising results in antimicrobial evaluations, indicating their potential use in developing new antimicrobial agents (Kheder & Mabkhot, 2012).
Structural Analysis
Structural analysis and crystallography studies also constitute a significant application area for such compounds. X-ray crystallography has been used to determine the structure of related compounds, providing insights into their molecular geometry and potential reactivity. This information is crucial for designing new molecules and understanding their interaction mechanisms (Ming-zhi et al., 2005).
Organic Synthesis and Modification
The compound can be used in organic synthesis, particularly in forming bonds and creating new organic molecules. Its reactivity and structural characteristics make it a valuable building block in synthesizing various organic compounds, including pharmaceuticals and materials with specific properties (Satheeshkumar et al., 2017).
Mechanism of Action
Future Directions
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used as an intermediate in the synthesis of more complex molecules, or it could have applications in fields like medicinal chemistry, depending on its biological activity .
properties
IUPAC Name |
3-(2-chloro-5-fluorophenyl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO/c10-8-2-1-6(11)5-7(8)9(13)3-4-12/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOERVLKBXVTRHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)CC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-5-fluorophenyl)-3-oxopropanenitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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